Zamifenacin

Descripción general

Descripción

Inicialmente se desarrolló para el tratamiento del síndrome del intestino irritable (SII) debido a su capacidad para reducir la actividad motora colónica . El compuesto ha sido estudiado extensamente por sus propiedades farmacológicas y aplicaciones terapéuticas potenciales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de zamifenacina implica múltiples pasos, comenzando con precursores disponibles comercialmente. Uno de los pasos clave incluye la formación del anillo de piperidina, que se logra mediante el desplazamiento nucleofílico intramolecular de grupos alcohólicos activados . Otro paso importante es la α-funcionalización de las piperidinas N-Boc, que es particularmente útil en la síntesis de zamifenacina .

Métodos de producción industrial

La producción industrial de zamifenacina generalmente implica optimizar la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye el uso de sistemas catalíticos avanzados y condiciones de reacción para facilitar la formación del producto deseado. El proceso también puede incluir pasos de purificación como recristalización y cromatografía para obtener zamifenacina en su forma pura .

Análisis De Reacciones Químicas

Interaction with Muscarinic Receptors

Zamifenacin's interaction with muscarinic receptor subtypes has been characterized through in vitro studies. The compound acts as a surmountable antagonist, displaying varied affinity values across different muscarinic receptor subtypes .

| Receptor Subtype | Affinity Value |

|---|---|

| Canine saphenous vein (M1) | 7.93 +/- 0.09 |

| Guinea-pig left atria (M2) | 6.60 +/- 0.04 |

| Guinea-pig ileum (M3) | 9.31 +/- 0.06 |

| Guinea-pig oesophageal muscularis mucosae (M3) | 8.84 +/- 0.04 |

| Guinea-pig trachea (M3) | 8.16 +/- 0.04 |

| Guinea-pig urinary bladder (M3) | 7.57 +/- 0.15 |

These results indicate that this compound exhibits selectivity for M3 receptors over M2 receptors . The degree of M3/M2 receptor selectivity is dependent on the specific M3 receptor preparation being studied .

Effects on Colonic Motor Activity

Clinical studies have assessed the impact of this compound on colonic motor activity, particularly in patients with irritable bowel syndrome. A study involving 36 patients with irritable bowel syndrome showed that a single 40 mg dose of this compound significantly reduced colonic motility, especially after a meal (P < 0.05) . This reduction was evident in several motility parameters :

-

Mean amplitude of contractions

-

Number of contractions

-

Percentage duration of contractions

-

Activity index

-

Motility index

A smaller, non-statistically significant reduction in motility parameters was observed with a 10 mg dose of this compound .

Potential for Deuteration

Deuterated this compound derivatives have been explored to improve pharmacokinetic, pharmacodynamic, and toxicological profiles . The incorporation of deuterium may produce a detectable Kinetic Isotope Effect (KIE), potentially affecting the drug's behavior in the body . By substituting hydrogen with deuterium at specific positions within the this compound molecule, it may be possible to :

-

Reduce or eliminate unwanted metabolites

-

Increase the half-life of the parent drug

-

Decrease the number of doses needed

-

Decrease the amount of a dose needed

-

Increase the formation of active metabolites

-

Decrease the production of deleterious metabolites

-

Create a more effective and safer drug for polypharmacy

Aplicaciones Científicas De Investigación

Pharmacological Properties

Zamifenacin exhibits high selectivity for the M3 muscarinic receptors compared to M2 receptors. In radioligand binding studies, this compound demonstrated competitive antagonistic properties with varying affinities across different tissues:

| Tissue | pKi Value |

|---|---|

| Rat Cerebral Cortex (M1) | 7.90 ± 0.08 |

| Myocardium (M2) | 7.93 ± 0.13 |

| Submaxillary Gland (M3) | 8.52 ± 0.04 |

| Rabbit Lung (M4) | 7.78 ± 0.04 |

| Guinea-Pig Ileum (M3) | 9.31 ± 0.06 |

| Guinea-Pig Urinary Bladder (M3) | 7.57 ± 0.15 |

These values indicate this compound's strong affinity for M3 receptors, particularly in gastrointestinal tissues, making it a candidate for treating conditions associated with smooth muscle contractility issues .

Irritable Bowel Syndrome

This compound's primary clinical application has been in the management of irritable bowel syndrome. A multicenter, double-blind, placebo-controlled study assessed the effects of single doses of this compound (10 mg and 40 mg) on colonic motility in IBS patients . Key findings from this study include:

- Colonic Motility Reduction : The administration of a 40 mg dose significantly reduced colonic motility parameters such as contraction amplitude and frequency after meals (P < 0.05).

- Safety Profile : Mild and transient side effects were reported by a few participants, indicating a favorable safety profile compared to traditional anticholinergics .

Other Potential Uses

Beyond IBS, this compound has been investigated for other medical conditions where modulation of smooth muscle tone is beneficial:

- Chronic Obstructive Pulmonary Disease (COPD) : this compound may help alleviate symptoms by reducing bronchoconstriction through M3 receptor antagonism.

- Urinary Incontinence : Its selectivity for M3 receptors suggests potential utility in managing bladder overactivity and urinary urgency.

- Gastrointestinal Disorders : It may also be beneficial in treating other gastrointestinal motility disorders due to its action on smooth muscle tone .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Irritable Bowel Syndrome Study :

- Pharmacokinetics and Toxicology Studies :

Mecanismo De Acción

La zamifenacina ejerce sus efectos al antagonizar selectivamente el receptor muscarínico M3. Este receptor es el principal responsable de mediar las contracciones del músculo liso en el tracto gastrointestinal. Al bloquear el receptor M3, la zamifenacina reduce la motilidad colónica, lo que la convierte en un posible agente terapéutico para afecciones como el SII . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la unión de la acetilcolina al receptor M3, lo que lleva a una disminución de las contracciones musculares .

Comparación Con Compuestos Similares

Compuestos similares

Darifenacina: Otro antagonista del receptor M3 utilizado para tratar la incontinencia urinaria.

Solifenacina: Un antagonista selectivo del receptor M3 utilizado para la vejiga hiperactiva.

Tolterodina: Un antagonista no selectivo del receptor muscarínico utilizado para la incontinencia urinaria.

Singularidad de la zamifenacina

La zamifenacina es única debido a su alta selectividad para el receptor M3 y sus potentes efectos sobre la motilidad colónica. A diferencia de otros compuestos similares, la zamifenacina ha mostrado una promesa significativa en la reducción de la actividad motora colónica sin causar efectos secundarios antimuscarínicos significativos . Esto la convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

Zamifenacin, also known as UK-76,654, is a selective muscarinic M3 receptor antagonist primarily investigated for its potential therapeutic applications in gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical studies, and comparative efficacy.

Chemical and Pharmacological Profile

This compound is characterized by its structure as a piperidine derivative with a high affinity for muscarinic M3 receptors. The compound exhibits selective antagonism with the following pKi values:

| Receptor Type | pKi Value |

|---|---|

| M3 | 8.52 |

| M2 | 7.93 |

| M1 | 7.90 |

| M4 | 7.78 |

This selectivity indicates that this compound is particularly effective at inhibiting M3 receptors, which are predominantly located in the gastrointestinal tract, making it a promising candidate for treating conditions like IBS without significant cardiovascular side effects .

This compound functions as a competitive antagonist at muscarinic receptors. In vitro studies have shown that it significantly reduces colonic motility by inhibiting the contractions mediated through M3 receptors. This action is crucial for alleviating symptoms associated with IBS, such as abdominal pain and discomfort due to excessive motility .

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in patients with IBS. Notably, a multicenter, double-blind study assessed the effects of a single oral dose of this compound (10 mg and 40 mg) on colonic motor activity in IBS patients. The results indicated that:

- 40 mg Dose : Significantly reduced colonic motility post-meal (P < 0.05), reflected by decreases in contraction amplitude and frequency.

- 10 mg Dose : Produced a smaller reduction in motility parameters that was not statistically significant.

The study concluded that this compound effectively reduces colonic motility without the common antimuscarinic side effects typically associated with non-selective agents .

Comparative Efficacy

In comparison to other muscarinic antagonists such as hyoscine hydrobromide, this compound demonstrated:

- Reduced Side Effects : Unlike hyoscine, which can impair cognitive function and lead to dry mouth and sedation, this compound maintained cognitive performance while providing gastrointestinal relief.

- Improved Tolerance : this compound's ability to enhance motion tolerance was less pronounced than hyoscine but still notable, suggesting a favorable profile for long-term use in managing IBS symptoms .

Case Studies

A case study involving patients with IBS treated with this compound highlighted its effectiveness:

- Patient Demographics : A group of 36 patients aged 25-68 years.

- Results : Patients reported significant relief from IBS symptoms after administering a single 40 mg dose of this compound. Mild side effects were noted but were transient and not severe.

This evidence supports the notion that selective M3 antagonism can be beneficial in managing gastrointestinal disorders without the burden of traditional anticholinergic side effects .

Propiedades

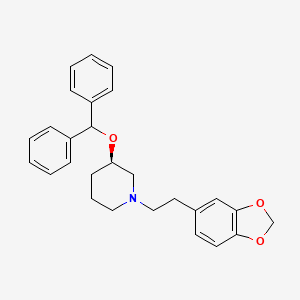

IUPAC Name |

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFQGRSKSQXRI-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047257 | |

| Record name | Zamifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127308-82-1 | |

| Record name | Zamifenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127308-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zamifenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zamifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZAMIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zamifenacin exert its effects?

A1: this compound acts by selectively binding to and antagonizing muscarinic M3 receptors. These receptors are primarily found in the smooth muscle of the gastrointestinal tract, where they play a crucial role in regulating motility. By blocking these receptors, this compound inhibits acetylcholine-mediated muscle contractions, thus reducing colonic motor activity [].

Q2: Are there other muscarinic receptors involved?

A2: While this compound exhibits high selectivity for M3 receptors, studies have shown that it also interacts with M2 receptors [, , ]. In certain tissues, such as the rat oesophageal muscularis mucosae, M2 receptor antagonism by this compound has been observed to modulate the relaxant potency of isoprenaline [].

Q3: What is the chemical structure of this compound?

A4: this compound's chemical structure comprises a piperidine ring as a central scaffold. This ring is substituted with a diphenylacetoxy group and an N-methyl-N-(2-phenylethyl)carbamoyl moiety [, ].

Q4: Are there efficient synthetic routes for this compound?

A5: Yes, research has led to the development of short and efficient synthetic strategies for this compound [, ]. One notable approach involves a ring expansion of prolinol derivatives, which allows access to key intermediates for this compound synthesis []. This method streamlines the synthesis and offers opportunities for further structural modifications.

Q5: How is this compound metabolized in different species?

A6: this compound undergoes rapid metabolism, primarily in the liver []. The primary metabolic pathway involves the opening of its methylenedioxy ring, leading to the formation of a catechol metabolite. This metabolite is then further processed differently across species. In humans, it is primarily excreted as a glucuronide conjugate, while in animals like rats and mice, it undergoes mono-methylation [].

Q6: How does this compound's pharmacokinetic profile differ between humans and animals?

A7: this compound displays distinct pharmacokinetic characteristics in humans compared to animals. In humans, it exhibits extensive plasma protein binding, resulting in a lower oral clearance compared to rats and dogs []. This difference in protein binding significantly contributes to its longer half-life and sustained activity in humans.

Q7: Has this compound been investigated in clinical trials for IBS?

A8: this compound underwent clinical trials to evaluate its efficacy and safety in managing IBS symptoms [, , ]. While it demonstrated some efficacy in reducing colonic motor activity, it did not meet the desired clinical endpoints for widespread use in IBS treatment [].

Q8: Does this compound have any applications beyond IBS research?

A11: this compound's high selectivity for M3 receptors has made it a valuable pharmacological tool in research settings. It has been used to investigate and characterize muscarinic receptor subtypes in various tissues, including human bronchial smooth muscle [], cat esophageal smooth muscle [], and rat oesophageal muscularis mucosae [].

Q9: What is the future direction of research related to this compound?

A12: While this compound itself is not currently being developed as a therapeutic agent, its exploration has paved the way for further research into gut-selective muscarinic antagonists []. The knowledge gained from studying its mechanism of action, structure-activity relationships, and pharmacokinetic profile can inform the development of next-generation drugs targeting gastrointestinal disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.